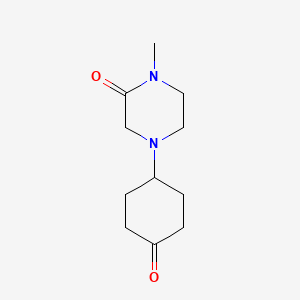
4-(4-Methyl-3-oxo-piperazin-1-yl)-cyclohexan-1-one
Cat. No. B8545324
M. Wt: 210.27 g/mol
InChI Key: VSEIKNLNWMQWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07998949B2
Procedure details


2.3 g 8-(4-methyl-3-oxo-piperazin-1-yl)-1,4-dioxa-spiro[4,5]decane are stirred in 20 ml of 4M HCl for 48 hours at ambient temperature, for 7 hours at 50° C. and for two hours at 70° C. The mixture is made alkaline with 4M sodium hydroxide solution and extracted five times with 40 ml dichloromethane. The organic phase is evaporated down and the product is purified by column chromatography.
Name
8-(4-methyl-3-oxo-piperazin-1-yl)-1,4-dioxa-spiro[4,5]decane
Quantity
2.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)[CH2:4][C:3]1=[O:18].[OH-].[Na+]>Cl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)[CH2:4][C:3]1=[O:18] |f:1.2|
|
Inputs


Step One
|
Name
|
8-(4-methyl-3-oxo-piperazin-1-yl)-1,4-dioxa-spiro[4,5]decane
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CN(CC1)C1CCC2(OCCO2)CC1)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted five times with 40 ml dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is evaporated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is purified by column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C(CN(CC1)C1CCC(CC1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
